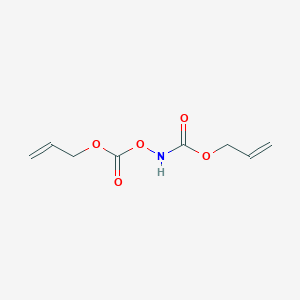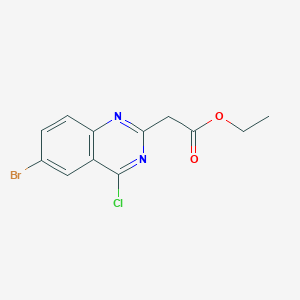
Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate is a chemical compound with the molecular formula C12H10BrClN2O2 and a molecular weight of 329.58 g/mol It is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms
Méthodes De Préparation
The synthesis of Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate typically involves the reaction of 6-bromo-4-chloroquinazoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents such as potassium permanganate and sodium borohydride .
Applications De Recherche Scientifique
Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The quinazoline ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(6-bromo-1H-indol-2-yl)acetate
- Ethyl 2-(6-bromo-1H-benzimidazol-2-yl)acetate
- Methyl 2-(4-chloroquinazolin-2-yl)acetate
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of bromine and chlorine atoms in this compound makes it distinct and potentially useful for specific applications .
Propriétés
Numéro CAS |
1260897-33-3 |
|---|---|
Formule moléculaire |
C12H10BrClN2O2 |
Poids moléculaire |
329.57 g/mol |
Nom IUPAC |
ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate |
InChI |
InChI=1S/C12H10BrClN2O2/c1-2-18-11(17)6-10-15-9-4-3-7(13)5-8(9)12(14)16-10/h3-5H,2,6H2,1H3 |
Clé InChI |
LRWSHASQQLNCJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


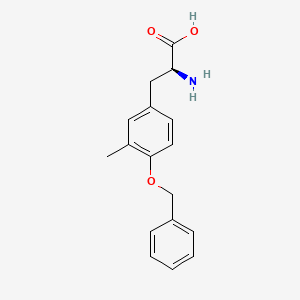
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
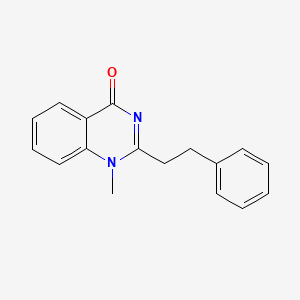
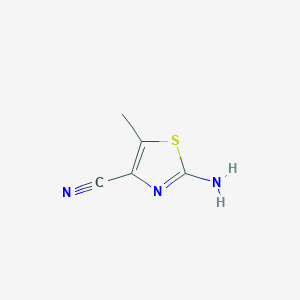
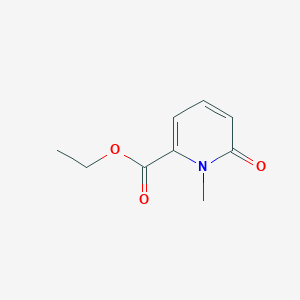
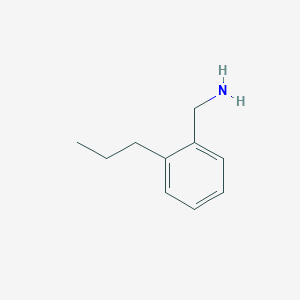
![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
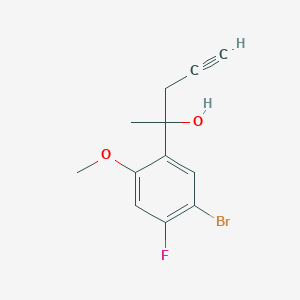
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
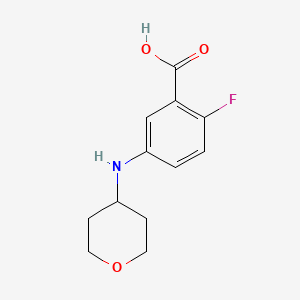
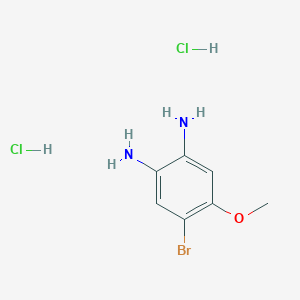
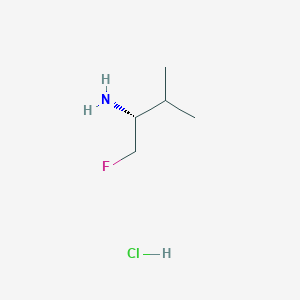
![2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B15072954.png)
